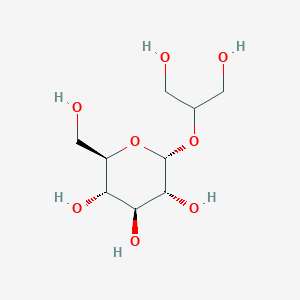

2-O-(alpha-D-glucopyranosyl)glycerol

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Glucosylglycerol can be synthesized through several methods, including chemical, enzymatic, and biological approaches . One common method involves the use of sucrose phosphorylase to catalyze the glycosylation of glycerol from sucrose . This process can be carried out using isolated enzymes in immobilized form or whole cell-based enzyme formulations . The reaction conditions typically involve controlled low specific growth rates and specific temperature settings to optimize enzyme activity .

Industrial Production Methods: Industrial production of glucosylglycerol often employs biotechnological processes using genetically engineered microorganisms . For example, recombinant production in Escherichia coli has been used to produce glucosylglycerol with high yield and regio-selectivity . The process involves fed-batch bioreactor cultivations and specific growth conditions to maximize enzyme activity and product yield .

Analyse Chemischer Reaktionen

Key Reaction Types

GG undergoes three principal reaction categories:

Phosphorolysis (Degradation)

- Mechanism : Inorganic phosphate (Pi) cleaves GG into β-D-glucose 1-phosphate (βGlc1P) and glycerol.

- Enzyme : GG phosphorylase (e.g., Bsel_2816 from Bacillus selenitireducens).

- Kinetics : k<sub>cat</sub> = 95 s⁻¹, operates via a sequential Bi-Bi mechanism [ ].

Hydrolysis

- Side Reaction : SPase-catalyzed hydrolysis of βGlc1P to glucose and Pi (k<sub>cat</sub> = 2.8 s⁻¹) [ ].

Optimized Reaction Conditions

Experimental studies have identified critical parameters for GG synthesis:

Whole-Cell Biocatalysis

- Strain : Recombinant Lactobacillus paracasei expressing SPase.

- Yield : 203.21 g/L from 1 M sucrose and 1 M glycerol [ ].

- Advantages : 9.1-fold higher productivity vs. free enzyme systems, reduced purification costs [ ].

Enzymatic Engineering

- Mutant SPase (G293A) : Increases GG production to 177.6 g/L (1 M sucrose, 1.2 M glycerol) [].

- Thermostable Variants : Retain >80% activity at 60°C, enabling high-temperature processes [ ].

Comparative Reaction Efficiency

| Enzyme Source | Reaction Type | Substrates | k<sub>cat</sub> (s⁻¹) | Conversion Rate |

|---|---|---|---|---|

| B. selenitireducens SPase | Phosphorolysis | GG + Pi → βGlc1P + glycerol | 95 | 98% |

| B. longum SPase | Transglucosylation | Sucrose + glycerol → GG | 180 | 99% |

| L. paracasei Whole-Cell | Transglucosylation | Sucrose + glycerol → GG | N/A | 92% |

Side Reactions and Mitigation

Wissenschaftliche Forschungsanwendungen

Biochemical Properties and Production

2-GG is a glucosylglycerol characterized by an alpha-D-glucosyl residue attached at the second position of glycerol via a glycosidic bond. It serves as a compatible solute found in various microorganisms, playing a crucial role in cellular osmoregulation and stress response mechanisms .

Biocatalytic Production

Recent studies have demonstrated the biocatalytic production of 2-GG using specific enzymes. For instance, researchers have successfully utilized phosphorylases to synthesize 2-GG from glycerol and glucose-1-phosphate, achieving high conversion rates and demonstrating the enzymatic versatility of these biocatalysts .

Applications in Food Science

2-GG has been explored as a functional ingredient in food products due to its ability to enhance texture and stability. Its properties as a humectant and stabilizer make it valuable in formulating food items that require moisture retention without compromising quality .

Case Study: Functional Ingredient in Food Products

A study highlighted the use of 2-GG in developing gluten-free bakery products, where it significantly improved dough properties and moisture retention, leading to better texture and shelf life .

Pharmaceutical Applications

The pharmaceutical industry has recognized the potential of 2-GG as a bioactive compound. Its role as an osmoprotectant can be harnessed in drug formulations aimed at enhancing stability and efficacy under stress conditions.

Research Insights

Research indicates that 2-GG can protect cells from osmotic stress, making it a candidate for formulations targeting conditions like dehydration or ischemia .

Cosmetic Industry Applications

In cosmetics, 2-GG is increasingly used as an active moisturizing ingredient due to its ability to retain water and improve skin barrier function. Its application is particularly relevant in products designed for dry or sensitive skin.

Case Study: Skin Care Products

A notable application is its incorporation into moisturizers and serums, where it has been shown to enhance skin hydration levels significantly compared to conventional humectants .

Comparative Data Table

Wirkmechanismus

The mechanism of action of glucosylglycerol involves its role as a compatible solute that helps organisms adapt to high salinity and desiccation stresses . It is synthesized by glucosylglycerol-phosphate synthase and glucosylglycerol-phosphate phosphatase in cyanobacteria . The compound stabilizes cellular macromolecules by maintaining their hydration shell and protecting them from stress-induced damage . The regulation of glucosylglycerol synthesis and degradation is controlled by ion concentrations and specific enzymes, such as glucosylglycerol-phosphate synthase and glucosylglycerol hydrolase .

Vergleich Mit ähnlichen Verbindungen

Glucosylglycerol is unique among compatible solutes due to its specific structure and synthesis pathways . Similar compounds include trehalose, sucrose, and other glycosylglycerols . While trehalose and sucrose are also used by organisms to cope with stress, glucosylglycerol offers distinct advantages in terms of its synthesis efficiency and protective properties . The unique enzymatic pathways involved in glucosylglycerol synthesis make it a valuable compound for biotechnological applications .

Biologische Aktivität

2-O-(alpha-D-glucopyranosyl)glycerol, commonly known as glucosylglycerol (GG), is a naturally occurring osmolyte predominantly found in various microorganisms. Its unique structure combines both carbohydrate and glycerol functionalities, which contributes to its diverse biological activities. This article explores the biological activity of GG, focusing on its mechanisms of action, physiological functions, and applications in various fields.

- Chemical Formula : C9H18O8

- Molecular Weight : 254.23 g/mol

- CAS Number : 22160-26-5

GG acts primarily as an osmoprotectant, aiding cells in maintaining turgor pressure under osmotic stress conditions such as high salinity. The compound is synthesized via enzymatic pathways involving key enzymes like glucosylglycerol-phosphate synthase (GgpS), which is regulated by environmental factors such as salt stress .

Enzymatic Pathways

The biosynthesis of GG involves a two-step enzymatic process:

- GgpS Activity : Converts ADP-glucose and glycerol-3-phosphate into GG.

- Phosphorylase Activity : Enzymes such as 2-O-α-D-glucosylglycerol phosphorylase facilitate the transfer of glucosyl groups from sucrose to glycerol, enhancing the production rate of GG .

Biological Functions

GG exhibits several physiological functions:

- Osmoprotection : It protects cellular components from dehydration and denaturation during osmotic stress.

- Moisture Retention : GG has high moisture retention properties, making it beneficial in cosmetic formulations as a moisturizer .

- Cellular Stimulation : It promotes cell proliferation and has potential anti-aging effects in skin care products.

Case Studies

- Osmotic Stress in Cyanobacteria : Research on Synechocystis sp. PCC6803 demonstrated that GG synthesis is crucial for survival under high salinity conditions. Mutants unable to synthesize GG showed significantly reduced viability under osmotic stress.

- Cosmetic Applications : A study highlighted the use of GG as a moisturizing agent in cosmetics, where it was shown to enhance skin hydration significantly compared to control formulations .

Quantitative Data

Table 1 summarizes key findings from recent studies on GG synthesis and activity:

Pharmacokinetics and Safety

GG is generally recognized as safe for consumption and topical application. Its pharmacokinetic profile indicates rapid absorption and metabolism within biological systems, contributing to its effectiveness as a moisturizer and cellular protectant .

Eigenschaften

IUPAC Name |

(2S,3R,4S,5S,6R)-2-(1,3-dihydroxypropan-2-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O8/c10-1-4(2-11)16-9-8(15)7(14)6(13)5(3-12)17-9/h4-15H,1-3H2/t5-,6-,7+,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTKXCPRNZDOJU-ZEBDFXRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316839 | |

| Record name | Glucosylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22160-26-5 | |

| Record name | Glucosylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22160-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucosylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3R,4S,5S,6R)-2-(1,3-dihydroxypropan-2-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.259.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Glucosylglycerol acts as a potent osmolyte, accumulating intracellularly in response to osmotic stress, such as high salinity. [, , ] It helps maintain cell turgor and protects cellular components like enzymes and membranes from damage caused by water loss. [, ] For instance, in the cyanobacterium Synechocystis sp. PCC6803, GG synthesis is crucial for survival under high salt conditions. [, , ] Interestingly, some organisms can even utilize external GG as an osmoprotectant, as observed in a Synechocystis sp. PCC6803 mutant unable to synthesize GG. []

A: The biosynthesis of GG involves a two-step enzymatic process starting from ADP-glucose and glycerol-3-phosphate. [] The key enzyme, glucosylglycerol-phosphate synthase (GgpS), is responsible for the first step and is tightly regulated at both the biochemical and gene expression levels. [, ] For instance, in Synechocystis sp. PCC 6803, GgpS activity is induced by salt stress. [, ] This activation is crucial for GG accumulation and subsequent osmotic adaptation. []

ANone: Glucosylglycerol (C9H18O8) has a molecular weight of 254.23 g/mol.

A: Yes, GG exists as three isomers: 2-O-α-D-glucosylglycerol (GG-II), (2R)-1-O-α-D-glucosylglycerol (R-GG-I), and (2S)-1-O-α-D-glucosylglycerol (S-GG-I). [, ] The ratio of these isomers varies depending on the source and synthesis method. []

A: GG exhibits remarkable stability across a wide range of temperatures and pH values. [, , ] This stability makes it suitable for applications requiring robust performance under various conditions.

A: Yes, incorporating GG in formulations with specific mono- and disaccharides can significantly enhance its long-term stability. [] These formulations demonstrate promising applications in various fields due to their enhanced shelf life.

A: GG can be efficiently synthesized using enzymatic methods. One approach involves sucrose phosphorylase, which catalyzes the glucosylation of glycerol using sucrose as a donor substrate. [] This method has been successfully implemented for large-scale GG production. [] Another approach uses a combination of glucan phosphorylases (GPs) and glucosylglycerol phosphorylases (GGPs). []

A: Factors such as enzyme source, substrate concentration, reaction temperature, and pH significantly influence the efficiency of GG production. [] For instance, the use of thermostable enzymes like sucrose phosphorylase from Bifidobacterium adolescentis allows for higher reaction temperatures, potentially increasing productivity. []

A: While the provided research doesn't delve into specific computational studies on GG itself, computational approaches like molecular docking have been used to investigate the interaction of GG-related enzymes, such as 2-O-α-Glucosylglycerol phosphorylase (GGP), with their substrates. [] These studies provide valuable insights into the enzyme's active site and reaction mechanisms.

A: Although specific SAR studies for GG were not detailed in the provided research, it's known that even slight modifications, such as changing the glycosidic linkage from α to β, can significantly impact its biological activity and potential applications. []

A: Formulating GG for certain applications can be challenging due to its inherent properties like hygroscopicity. [] Research focuses on developing strategies to overcome these limitations, such as incorporating GG into specific formulations to enhance its stability and broaden its applicability. []

ANone: The provided research primarily focuses on the biochemical and molecular mechanisms of GG synthesis, its role in osmotic adaptation, and its potential applications, particularly in enhancing stress tolerance. Further research is needed to address aspects related to its pharmacological profile, safety, and environmental impact.

A: GG exhibits promising applications in various fields. In cosmetics, it serves as a moisturizing agent due to its water-holding capacity. [, ] In agriculture, GG can enhance the stress tolerance of crops. [, ] Furthermore, it acts as a stabilizer for enzymes and proteins, making it valuable in biotechnology and biomedicine. [, ] Ongoing research continues to explore its potential in diverse fields.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.